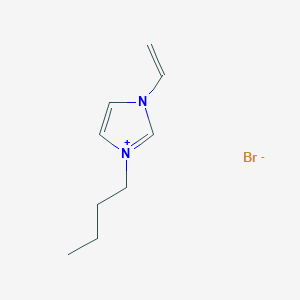

1-Butyl-3-vinylimidazolium bromide, 98%

Übersicht

Beschreibung

1-Butyl-3-vinylimidazolium bromide is a chemical compound with the molecular formula C9H15BrN2. It has an average mass of 231.133 Da and a monoisotopic mass of 230.041855 Da .

Synthesis Analysis

The synthesis of 1-Butyl-3-vinylimidazolium bromide involves crosslinking copolymerisation of the ionic liquid monomer . Another method involves the polymerization of the ionic liquid monomer via vinyl replacement .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-vinylimidazolium bromide has been analyzed using various techniques such as 1H NMR, FT-IR spectroscopy, and differential scanning calorimetry .Chemical Reactions Analysis

1-Butyl-3-vinylimidazolium bromide has been used in various chemical reactions. For instance, it has been used as a super-efficient receptor for the removal and storage of iodine from solution and vapour phases . It has also been used in CO2 adsorption studies .Wissenschaftliche Forschungsanwendungen

1-Butyl-3-vinylimidazolium bromide, 98% has been used in a variety of scientific research applications, such as drug delivery, biocatalysis, and cell membrane studies. It has also been used to study the interactions between proteins and lipids, as well as to study the structure and dynamics of biomolecules. In addition, 1-Butyl-3-vinylimidazolium bromide, 98% has been used in the development of nanomaterials and nanosensors.

Wirkmechanismus

Target of Action

The primary target of 1-Butyl-3-Vinylimidazolium Bromide is iodine . This compound has been shown to have a high saturation capacity for iodine uptake from aqueous solutions and the vapor phase .

Mode of Action

1-Butyl-3-Vinylimidazolium Bromide interacts with its target through a process known as crosslinking co-polymerization . This process involves the formation of a crosslinked poly (ionic liquid), which has a high saturation capacity for iodine uptake .

Biochemical Pathways

It’s known that the compound plays a significant role in the immobilization of iodine . This suggests that it may affect pathways related to iodine metabolism or transport.

Result of Action

The molecular and cellular effects of 1-Butyl-3-Vinylimidazolium Bromide’s action primarily involve the immobilization of iodine . By creating a crosslinked poly (ionic liquid) with a high saturation capacity for iodine uptake, the compound effectively removes iodine from aqueous solutions and the vapor phase .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Butyl-3-Vinylimidazolium Bromide. For instance, the compound’s ability to immobilize iodine can be affected by the presence of other ions or molecules in the solution . Additionally, factors such as temperature and pressure can impact the compound’s iodine uptake capacity .

Vorteile Und Einschränkungen Für Laborexperimente

1-Butyl-3-vinylimidazolium bromide, 98% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high yield. It is also relatively stable, and it can be used in a variety of applications. However, 1-Butyl-3-vinylimidazolium bromide, 98% also has some limitations. It is not very soluble in water, and it can be difficult to store and handle.

Zukünftige Richtungen

1-Butyl-3-vinylimidazolium bromide, 98% has a number of potential future applications. It could be used in drug delivery systems, as well as in the development of nanomaterials and nanosensors. It could also be used to study the interactions between proteins and lipids, as well as to study the structure and dynamics of biomolecules. In addition, 1-Butyl-3-vinylimidazolium bromide, 98% could be used to study the effects of antioxidants and antifungals, as well as to study the permeability of cell membranes. Finally, 1-Butyl-3-vinylimidazolium bromide, 98% could be used to study the effects of metal ions on biological systems.

Synthesemethoden

1-Butyl-3-vinylimidazolium bromide, 98% is synthesized through a condensation reaction between 1-butanol and 1-vinylimidazole. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and proceeds in aqueous solution. The reaction produces 1-butyl-3-vinylimidazolium bromide as the main product, with a yield of approximately 98%.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-butyl-3-ethenylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVOFYVVOAYPO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1033461-45-8 | |

| Details | Compound: Poly(1-butyl-3-vinylimidazolium bromide) | |

| Record name | Poly(1-butyl-3-vinylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34311-90-5 | |

| Record name | 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)

![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)